molecular formula C25H28BrN3 B14167411 5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine--hydrogen bromide (1/1) CAS No. 54298-42-9

5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine--hydrogen bromide (1/1)

Cat. No.: B14167411
CAS No.: 54298-42-9
M. Wt: 450.4 g/mol
InChI Key: UIBMRINDYINKPC-UHFFFAOYSA-N
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Description

5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) is a complex organic compound with a unique structure that includes a phenanthridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) typically involves multi-step organic reactions. The process may start with the preparation of the phenanthridine core, followed by the introduction of hexyl and phenyl groups through various substitution reactions. The final step often involves the formation of the imino group and the addition of hydrogen bromide to form the salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imino group or other functional groups.

    Substitution: The phenyl and hexyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Imino-6-phenyl-5-propyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1)
  • Other phenanthridine derivatives with varying substituents

Uniqueness

5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

54298-42-9

Molecular Formula

C25H28BrN3

Molecular Weight

450.4 g/mol

IUPAC Name

5-hexyl-3-imino-6-phenylphenanthridin-8-amine;hydrobromide

InChI

InChI=1S/C25H27N3.BrH/c1-2-3-4-8-15-28-24-17-20(27)12-14-22(24)21-13-11-19(26)16-23(21)25(28)18-9-6-5-7-10-18;/h5-7,9-14,16-17,27H,2-4,8,15,26H2,1H3;1H

InChI Key

UIBMRINDYINKPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC(=N)C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N.Br

Origin of Product

United States

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